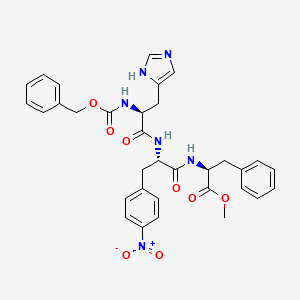

Z-His-4-nitro-Phe-Phe-Ome

Description

Significance of Synthetic Peptide Derivatives in Biochemical and Enzymological Studies

Synthetic peptides have become indispensable tools in biological research. nih.gov Their importance lies in the ability to create customized molecules that can mimic or interact with biological systems in a controlled manner. In biochemical and enzymological studies, synthetic peptides offer several advantages:

Specificity: They can be designed to be recognized and processed by specific enzymes, allowing researchers to study the activity of a single enzyme even in a complex mixture. thermofisher.com

Mechanistic Insights: By modifying the peptide sequence or incorporating unnatural amino acids, scientists can probe the mechanisms of enzyme action, including identifying the active site and understanding the catalytic process. frontiersin.org

Quantitative Analysis: Synthetic peptides can be labeled with chromogenic or fluorogenic groups, which release a measurable signal upon enzymatic cleavage. This allows for the quantitative determination of enzyme activity and kinetics.

Drug Discovery: They are crucial in the development and screening of enzyme inhibitors, which are potential therapeutic agents for a wide range of diseases. thermofisher.com

The ability to synthesize peptides with precise sequences and modifications has revolutionized how researchers investigate a vast array of biological processes, from cell signaling to protein degradation. nih.govthermofisher.com

Overview of the Chemical Structure of Z-His-4-nitro-Phe-Phe-OMe and its Research Relevance

This compound is a tripeptide derivative with a specific arrangement of amino acids and protecting groups that makes it a valuable research tool. nih.gov Its structure is key to its function as a substrate for certain proteases, particularly chymotrypsin (B1334515) and pepsin. pnas.orgnih.gov

Component Breakdown:

Z (Benzyloxycarbonyl group): This is an N-terminal protecting group. It prevents unwanted reactions at the amino end of the histidine residue.

His (Histidine): The first amino acid in the peptide chain.

4-nitro-Phe (4-nitrophenylalanine): This is a crucial component. The nitro group (NO2) on the phenylalanine ring acts as a chromophore. When the peptide bond between 4-nitrophenylalanine and the subsequent phenylalanine is cleaved by a protease, it leads to a change in the ultraviolet-visible (UV-Vis) absorption spectrum. This change can be monitored spectrophotometrically to measure the rate of the enzymatic reaction. pnas.org

Phe (Phenylalanine): The third amino acid in the sequence.

OMe (Methyl ester): This is a C-terminal protecting group, which blocks the carboxyl group of the final phenylalanine.

The sequence of amino acids, particularly the presence of aromatic residues like phenylalanine, makes this peptide a suitable substrate for proteases like chymotrypsin, which preferentially cleaves peptide bonds after large hydrophobic amino acids. nih.gov The inclusion of the 4-nitrophenylalanine residue provides a convenient method for detecting and quantifying the enzymatic activity.

Historical Context of Peptide Substrates in Protease Research Methodologies

The study of proteases, enzymes that break down proteins, has a long history, with some of the first enzymes to be discovered and characterized being proteases like pepsin and trypsin in the 19th century. nih.govscholaris.ca Initially, researchers used large, complex proteins as substrates to study these enzymes. However, the complexity of these natural substrates made it difficult to obtain precise kinetic data and understand the specific molecular interactions driving catalysis. pnas.org

A significant advancement in protease research came with the development of synthetic, small-molecule substrates. In the mid-20th century, the use of simple ester and amide derivatives of amino acids allowed for more controlled and quantitative studies of protease activity. This shift enabled researchers to move from qualitative observations to detailed kinetic analyses.

The introduction of chromogenic and fluorogenic peptide substrates marked a further leap forward. These custom-designed peptides, like this compound, incorporated specific amino acid sequences recognized by particular proteases and a reporter group that produced a measurable signal upon cleavage. acs.org This innovation allowed for continuous and highly sensitive assays of protease activity, facilitating the determination of key kinetic parameters such as Kcat and Km. nih.gov The ability to systematically vary the peptide sequence also provided a powerful tool for mapping the substrate specificity of different proteases. acs.org This historical progression from complex protein substrates to precisely engineered synthetic peptides has been fundamental to our current understanding of protease function and their roles in health and disease. nih.gov

Compound Information Table

| Compound Name | Abbreviation |

| N-benzyloxycarbonyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanine methyl ester | This compound |

| Benzyloxycarbonyl | Z |

| Histidine | His |

| 4-nitrophenylalanine | 4-nitro-Phe |

| Phenylalanine | Phe |

| Methyl ester | OMe |

| Pepsin | |

| Trypsin | |

| Chymotrypsin |

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C33H34N6O8 | nih.gov |

| Molecular Weight | 642.7 g/mol | nih.gov |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate | nih.gov |

| CAS Number | 15574-28-4 | 2abiotech.net |

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHYOKXXWSTGKG-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of Z His 4 Nitro Phe Phe Ome As a Substrate in Enzymological Investigations

Characterization of Aspartic Peptidase Activity with Z-His-4-nitro-Phe-Phe-OMe

This compound has been instrumental in profiling the activity of various aspartic peptidases, a class of enzymes that utilize an activated water molecule bound to two aspartate residues to hydrolyze peptide bonds.

This compound has been employed in studies to understand the substrate specificity of pepsin. Research indicates that pepsin cleaves this substrate at a rate similar to its non-nitrated counterpart, Z-His-Phe-Phe-OMe. pnas.org The structure of the substrate, particularly the amino acid residues flanking the scissile bond, significantly influences the rate of catalytic action. pnas.org For instance, the presence of a histidine residue can affect the pH dependence of catalysis by aspartyl proteases. nih.gov

Interestingly, chemical modification of pepsin, such as partial acetylation, results in enhanced hydrolytic activity towards this compound. pnas.org This suggests that conformational changes in the enzyme's extended active site can alter its catalytic efficiency with specific small peptide substrates. pnas.orgpnas.org Studies on other pepsin-like enzymes, such as the acid proteinase from Rhizopus chinensis, have also utilized substrates containing the p-nitro-l-phenylalanyl-l-phenylalanyl unit to compare catalytic rates. researchgate.net

The key feature of this compound as a substrate is the strategic placement of the 4-nitro-Phenylalanine residue. The peptide bond between 4-nitro-Phenylalanine (p-nitro-Phe or Phe(NO2)) and Phenylalanine (Phe) is the specific target for enzymatic cleavage by pepsin. pnas.orgpnas.org The hydrolysis of this scissile bond can be conveniently monitored by spectrophotometry. pnas.org Cleavage of the Phe(NO2)-Phe bond leads to an increase in absorbance at specific wavelengths (e.g., 326 mµ), allowing for real-time kinetic measurements of the enzymatic reaction. pnas.orgnih.gov This chromophoric property has been essential for detailed kinetic analysis. pnas.org

The utility of substrates containing the p-nitro-l-phenylalanyl-l-phenylalanyl (Phe(NO2)-Phe) moiety extends to the study of other aspartic peptidases like Cathepsin D. pnas.orgresearchgate.net While this compound itself is a substrate for pepsin, related oligopeptides with the Phe(NO2)-Phe unit have been tested against Cathepsin D. researchgate.net Research has shown that modifications to the residues flanking the Phe(NO2)-Phe bond markedly affect the kinetic parameters for Cathepsin D, indicating that the enzyme's specificity extends beyond the immediate scissile bond. pnas.orgresearchgate.net For example, the substrate Phe-Gly-His-Phe-(NO2)-Phe-Val-Leu-OMe was found to be a better substrate for Cathepsin D than some other variations. researchgate.net

While extensive studies using this compound with the aspartic peptidase rennin have not been widely reported, research on renin's substrate specificity highlights the importance of residues near the cleavage site. nih.govgoogle.com Renin specifically cleaves the bond between two leucine (B10760876) residues in its natural substrate, angiotensinogen, and the presence of a histidine residue near the scissile bond can influence its pH-dependent activity. nih.govgoogle.com

Kinetic Analysis of Enzyme-Catalyzed Reactions Involving this compound

The chromogenic nature of this compound facilitates detailed kinetic analysis of the enzymes that hydrolyze it.

Kinetic studies have successfully determined the Michaelis-Menten parameters for the hydrolysis of this compound by pepsin. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat) represents the turnover number of the enzyme. For pepsin at 37°C and pH 4.0, the hydrolysis of this compound yielded a kcat value of 0.29 sec⁻¹ and a Kₘ value of 0.46 mM. pnas.org These parameters are crucial for comparing enzyme efficiency and substrate affinity across different conditions and with other substrates. pnas.org

| Enzyme | Substrate | kcat (sec-1) | Km (mM) | Conditions | Reference |

|---|---|---|---|---|---|

| Pepsin | This compound | 0.29 | 0.46 | pH 4.0, 37°C | pnas.org |

Temperature is another critical factor, with most standard assays conducted at 37°C to approximate physiological conditions. pnas.org Furthermore, studies have shown a deuterium (B1214612) isotope effect (vH₂O/vD₂O = ca. 1.5) on the cleavage of this substrate, suggesting that proton transfer is involved in the catalytic mechanism. pnas.org

Investigation of Deuterium Isotope Effects in the Catalytic Mechanism of this compound Cleavage

The substitution of hydrogen with its heavier isotope, deuterium, in the solvent (D₂O instead of H₂O) is a powerful technique in enzymology to probe the involvement of proton transfer in the reaction mechanism. Studies on the cleavage of this compound by the aspartic protease pepsin have utilized this method to elucidate the catalytic steps.

When the pepsin-catalyzed hydrolysis of this compound was conducted in D₂O, a significant deuterium isotope effect was observed, with the reaction rate being slower in D₂O compared to H₂O (VH₂O/VD₂O = ca. 2). pnas.org This finding is crucial as it provides strong evidence that a proton transfer is involved in the rate-determining step of the catalytic mechanism. pnas.org The general mechanism for many proteases involves the participation of specific amino acid residues that act as proton donors or acceptors. pnas.orgpressbooks.pub For instance, the catalytic mechanism of pepsin is understood to involve two carboxyl groups at the active site; one acts as a proton donor and the other, in its ionized form, as a nucleophile. pnas.org A solvent isotope effect, as seen with this compound, supports the hypothesis that these proton transfers are integral to the bond-cleavage step. pnas.orgtandfonline.com

In contrast, some enzyme-substrate reactions show no isotope effect on certain kinetic parameters, which can also provide mechanistic insight. For example, studies with other substrates and proteases have shown an absence of an isotope effect on the V/K parameter, suggesting the isotopically-sensitive step occurs after the initial substrate binding and bond cleavage, possibly during a product release or enzyme regeneration phase. osti.gov The presence of a clear isotope effect in the cleavage of this compound by pepsin highlights its utility in confirming the direct role of proton movement during the central catalytic event. pnas.org

Table 1: Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions This table presents representative data on how solvent isotope effects (SIE) can vary between different enzymes and substrates, illustrating the types of results obtained in such investigations.

| Enzyme | Substrate/Condition | Kinetic Parameter | KIE Value (kH₂O/kD₂O) | Mechanistic Implication |

| Pepsin | This compound | Vmax | ~2.0 pnas.org | Proton transfer is part of the rate-limiting step. pnas.org |

| α-Chymotrypsin | Z-Phe derivatives | kcat | 2.3–2.5 cdnsciencepub.com | A single proton transfer is involved in deacylation. cdnsciencepub.com |

| SARS-CoV-2 3CL-Pro | (Abz)SAVLQ*SGFRK(Dnp)-NH₂ | kcat/Ka | 0.56 ± 0.05 nih.gov | Inverse effect; suggests a pre-equilibrium step. nih.govnih.gov |

| Pepsin | Leu-Ser-p-nitro-Phe-Nle-Ala-Leu-OMe | V/K | ~1.0 osti.gov | Isotope-sensitive step occurs after bond cleavage. osti.gov |

Methodological Applications of this compound in Biochemical Assays

The chemical properties of this compound make it an excellent chromogenic substrate for various biochemical assays, enabling straightforward and reliable measurement of protease activity.

Spectrophotometric Monitoring of 4-Nitroaniline (B120555) Release from this compound

The fundamental application of this compound in biochemical assays lies in its ability to produce a colored product upon enzymatic cleavage. The substrate itself is colorless, but when a protease like pepsin cleaves the peptide bond between the 4-nitrophenylalanine (Phe(NO₂)) and the adjacent phenylalanine (Phe) residue, it releases 4-nitroaniline (pNA). pnas.orgtandfonline.com

This released pNA has a distinct yellow color in solution and strongly absorbs light at a specific wavelength, typically measured between 405 and 410 nm. The rate of the enzymatic reaction can therefore be monitored continuously by measuring the increase in absorbance at this wavelength over time using a spectrophotometer. pnas.orglibretexts.org This direct relationship between product formation and color change allows for real-time kinetic analysis of the enzyme's activity. nih.gov The change in molar absorptivity upon cleavage provides a quantitative measure of the amount of product formed, and consequently, the enzyme's velocity. pnas.org This principle is widely applied to a variety of synthetic peptide substrates that use pNA as a chromogenic leaving group. tandfonline.comnih.gov

Development and Optimization of Chromogenic Assays for Protease Activity Using this compound

The development of a robust and sensitive protease assay using this compound involves careful optimization of various reaction conditions to ensure accurate and reproducible results. The goal is to create an assay where the measured activity is directly and solely proportional to the concentration of the active enzyme.

Key parameters that are typically optimized include:

pH: Protease activity is highly dependent on pH. Assays are performed across a range of pH values to determine the optimum at which the specific enzyme exhibits maximal activity. For pepsin, this is typically in the acidic range around pH 4.0. pnas.org

Substrate Concentration: To determine key kinetic parameters like Km (Michaelis constant) and kcat, the reaction rate is measured at various concentrations of this compound. This helps to ensure the enzyme is saturated with the substrate for Vmax measurements. pnas.org

Enzyme Concentration: The concentration of the enzyme must be chosen so that the reaction proceeds at a measurable rate, ideally under conditions where the rate is linearly proportional to the enzyme concentration. sigmaaldrich.com

Temperature: Enzyme activity is sensitive to temperature, so assays are conducted at a constant, controlled temperature, such as 37°C. pnas.org

Buffer Composition: The type and concentration of the buffer (e.g., formate (B1220265) buffer) are selected to maintain a stable pH without interfering with enzyme activity. pnas.org

By systematically varying these factors, researchers can establish a standardized protocol that yields reliable kinetic data, allowing for the characterization of the enzyme or the screening of potential inhibitors. tandfonline.comresearchgate.net

Integration of this compound into High-Throughput Screening Formats for Enzyme Discovery

The properties that make this compound and similar p-nitroanilide substrates suitable for single-tube assays also make them highly adaptable for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery and enzyme research. asm.org

The integration of this substrate into HTS formats, typically using 96- or 384-well microplates, relies on the simple, colorimetric "add-and-read" nature of the assay. mdpi.com Each well of the plate functions as a miniature test tube where the enzymatic reaction occurs. After adding the enzyme, the substrate, and a test compound (e.g., a potential inhibitor), the plate can be read by an automated microplate spectrophotometer that measures the absorbance at 405 nm in all wells simultaneously. asm.org

The robustness and simplicity of this method are key advantages. mdpi.com A decrease in the rate of yellow color development in a particular well indicates the presence of an effective inhibitor. asm.org The suitability of pNA-based substrates for HTS has been demonstrated for various proteases, as they provide a dependable and cost-effective way to screen large libraries for new enzyme inhibitors or to discover novel enzymes with specific activities. asm.orgnih.gov

Table 2: Example of HTS Data for Protease Inhibitor Screening This table simulates the kind of data generated in an HTS format using a substrate like this compound to screen for inhibitors.

| Well ID | Compound | Absorbance at 405 nm | % Inhibition | Hit? |

| A1 | No Inhibitor (Control) | 1.250 | 0% | No |

| A2 | Known Inhibitor | 0.125 | 90% | Yes |

| B1 | Compound X | 1.245 | 0.4% | No |

| B2 | Compound Y | 0.437 | 65% | Yes |

| C1 | Compound Z | 1.198 | 4.2% | No |

Mechanistic and Structural Insights Derived from Z His 4 Nitro Phe Phe Ome Interactions

Elucidation of Enzyme Catalytic Mechanisms via Z-His-4-nitro-Phe-Phe-OMe Hydrolysis

The hydrolysis of this compound by proteases, particularly aspartic proteases like pepsin, offers a window into the fundamental steps of enzyme catalysis. The presence of the nitrophenylalanine residue provides a chromophoric handle to spectrophotometrically monitor the cleavage of the peptide bond, facilitating kinetic analysis.

Pepsin, a well-characterized aspartic protease, utilizes a pair of aspartic acid residues (Asp32 and Asp215 in porcine pepsin) within its active site to catalyze the hydrolysis of peptide bonds. wikipedia.org The catalytic mechanism is generally understood to involve a general acid-base catalysis. In the context of this compound hydrolysis, one of the catalytic aspartate residues, in its unprotonated (aspartate) form, acts as a general base. It abstracts a proton from a water molecule, activating it to become a potent nucleophile. This activated water molecule then attacks the carbonyl carbon of the scissile peptide bond within the this compound substrate.

Simultaneously, the other catalytic aspartate residue, in its protonated (aspartic acid) form, acts as a general acid. It donates a proton to the nitrogen atom of the scissile peptide bond. This protonation facilitates the cleavage of the carbon-nitrogen bond, leading to the formation of a tetrahedral intermediate. Studies on similar substrates have shown a significant deuterium (B1214612) isotope effect, which supports the involvement of a proton transfer in the rate-limiting step of the catalytic process. nih.gov

The catalytic cycle is completed by the collapse of the tetrahedral intermediate, resulting in the cleavage of the peptide bond and the release of the two product fragments. The catalytic aspartate residues are then regenerated to their initial protonation states, ready for another round of catalysis. The imidazole (B134444) ring of the histidine residue in this compound may also play a role in the proper positioning of the substrate within the active site through electrostatic interactions.

The interaction between an enzyme like pepsin and the substrate this compound begins with the formation of a non-covalent enzyme-substrate (ES) complex. This initial binding is driven by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions between the substrate and the amino acid residues lining the enzyme's active site cleft.

The proposed pathway for the formation and decomposition of the ES complex can be summarized as follows:

Initial Encounter and Binding: The this compound molecule diffuses into the active site of the enzyme. The initial binding is largely governed by the hydrophobic interactions between the phenyl and nitrophenyl groups of the substrate and the hydrophobic pockets of the enzyme's active site.

Formation of the Michaelis Complex: A more specific ES complex, known as the Michaelis complex, is formed. In this complex, the scissile peptide bond of this compound is precisely positioned near the catalytic aspartate residues.

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: As described in the previous section, a water molecule, activated by one of the catalytic aspartates, attacks the carbonyl carbon of the scissile bond. This leads to the formation of a transient, high-energy tetrahedral intermediate. This step is often the rate-limiting step of the reaction.

Decomposition of the Intermediate and Product Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The proton donated by the other catalytic aspartate facilitates the departure of the C-terminal fragment.

Product Release: The two resulting peptide fragments are released from the active site, regenerating the free enzyme, which is then available to bind to another substrate molecule.

The kinetics of this process can be described by the Michaelis-Menten equation, and the kinetic parameters (Km and kcat) for the hydrolysis of substrates similar to this compound by pepsin have been determined, providing quantitative insights into the efficiency of the catalytic process.

Table 1: Illustrative Kinetic Parameters for the Pepsin-Catalyzed Hydrolysis of a Synthetic Peptide Substrate

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Gly-Gly-Gly-Phe(NO2)-Phe-OMe | 0.25 | 50 | 200,000 |

Note: This data is for a similar substrate and is provided for illustrative purposes to demonstrate the type of kinetic data obtained from such studies. nih.gov

Substrate Binding Site Characterization Using this compound

The specific binding of this compound to an enzyme's active site provides valuable information about the topology and chemical nature of the substrate-binding pockets.

The binding of this compound to an enzyme like pepsin is a multi-point interaction event. The primary binding interactions are those involving the amino acid residues of the substrate that fit into the primary specificity pockets (S1, S2, etc.) of the enzyme. For pepsin, the S1 pocket has a strong preference for large hydrophobic residues. ebi.ac.uk In this compound, the 4-nitrophenylalanine residue is expected to occupy the S1 pocket, where it can engage in significant hydrophobic and π-stacking interactions. The adjacent phenylalanine residue would likely occupy the S1' pocket, also a hydrophobic pocket in pepsin.

Hydrogen Bonds: The peptide backbone of this compound can form hydrogen bonds with the backbone atoms of the enzyme in the active site cleft.

Electrostatic Interactions: The protonated histidine residue in this compound can form a salt bridge with an acidic residue on the enzyme surface, aiding in the proper orientation of the substrate.

The benzyloxycarbonyl (Z) group at the N-terminus and the methyl ester (OMe) at the C-terminus also contribute to the binding by occupying secondary binding sites and establishing further hydrophobic interactions.

The binding of a substrate to an enzyme's active site is not a simple lock-and-key event. It often involves conformational changes in the enzyme, a phenomenon known as induced fit. nih.gov While specific studies on the conformational changes induced by this compound are not extensively documented, it is expected that its binding would induce subtle yet significant structural rearrangements in an enzyme like pepsin.

These conformational changes are crucial for catalysis and can include:

Movement of a "Flap" Region: Many aspartic proteases, including pepsin, have a flexible flap region that covers the active site. Upon substrate binding, this flap can close down over the bound substrate, sequestering it from the solvent and creating an environment conducive to catalysis.

Repositioning of Catalytic Residues: The binding of this compound may cause slight shifts in the positions of the catalytic aspartate residues, optimizing their orientation for the chemical reaction.

Allosteric Effects: In some enzymes, substrate binding to the active site can induce conformational changes that are transmitted to distant parts of the protein, potentially modulating the enzyme's activity through allosteric regulation. However, pepsin is generally not considered an allosteric enzyme.

Techniques such as X-ray crystallography of the enzyme-substrate analog complex, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence spectroscopy could be employed to experimentally investigate these conformational changes.

Structure-Activity Relationship (SAR) Studies Involving this compound

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In the context of this compound, SAR studies would involve systematically modifying its structure and evaluating the effect of these modifications on its interaction with a target enzyme.

Systematic modifications to the this compound molecule could include:

Substitution at the Phenylalanine Rings: Replacing the nitro group on the 4-nitro-Phe residue with other substituents (e.g., halogens, alkyl groups) or moving it to a different position on the ring would provide insights into the electronic and steric requirements of the S1 pocket.

Variation of the Amino Acid Sequence: Replacing the histidine or phenylalanine residues with other natural or unnatural amino acids would help to map the specificity of the enzyme's subsites.

The results of these modifications would be quantified by measuring the changes in the kinetic parameters (Km and kcat) for hydrolysis or the binding affinity (Ki) for inhibition. This data can then be used to build a quantitative structure-activity relationship (QSAR) model. Such models can be used to predict the activity of novel, related compounds and to design more potent and specific substrates or inhibitors.

Table 2: Hypothetical SAR Data for Analogs of this compound

| Analog | Modification | Relative Activity (%) |

| This compound | Parent Compound | 100 |

| Analog 1 | Replacement of 4-nitro-Phe with Phe | 50 |

| Analog 2 | Replacement of His with Ala | 20 |

| Analog 3 | Replacement of Phe with Ala (P1' position) | 35 |

| Analog 4 | Removal of Z-group | 10 |

Note: This table presents hypothetical data to illustrate the principles of an SAR study.

By systematically dissecting the contributions of different structural motifs within this compound, a detailed understanding of the molecular determinants of enzyme-substrate recognition and catalysis can be achieved.

Impact of Amino Acid Substitutions within this compound on Enzyme Recognition and Catalysis

The specificity of proteases is largely dictated by the amino acid sequence of their substrates. In the case of this compound, the internal amino acid sequence His-4-nitro-Phe-Phe is critical for its recognition and subsequent catalysis by enzymes, particularly chymotrypsin (B1334515) and chymotrypsin-like serine proteases. Chymotrypsin typically cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine.

Research on various peptide substrates has demonstrated that the nature of the amino acids at and around the cleavage site significantly influences the kinetic parameters of the enzymatic reaction. The substrate specificity of chymotrypsin is not only affected by the hydrophobicity and aromaticity of the amino acid residues but also by their structural expanse. mdpi.com For instance, substrates containing unnatural amino acids with varying side-chain structures have been used to probe the active site of chymotrypsin. A substrate with cyclohexylalanine (Cha), which is highly hydrophobic, showed a high reaction velocity. Conversely, a substrate with 2-amino-4-ethylhexanoic acid (AEH), which has a branched and flexible side chain, exhibited a lower reaction velocity despite its hydrophobicity. mdpi.comresearchgate.net This suggests that while hydrophobicity is a key factor, the precise shape and conformational flexibility of the amino acid side chain are also crucial for optimal binding and catalysis.

In the context of this compound, the two consecutive phenylalanine residues provide strong hydrophobic and aromatic interactions within the enzyme's S1 and S2 pockets. The 4-nitrophenylalanine residue introduces an additional layer of complexity, which will be discussed in a later section. The histidine residue at the P3 position can also influence substrate binding through potential hydrogen bonding or electrostatic interactions with the enzyme.

Site-directed mutagenesis studies on protease inhibitors have further illuminated the importance of amino acid residues surrounding the reactive site. For example, substitutions at the P1 site of inhibitors can dramatically alter their specificity and inhibitory activity against proteases like chymotrypsin and trypsin. oup.commdpi.com Replacing a P1 site residue with a bulky hydrophobic amino acid generally enhances binding to chymotrypsin. nih.gov These findings underscore the principle that even subtle changes in the amino acid sequence of a substrate like this compound would likely have a profound impact on its interaction with a target enzyme.

Table 1: Impact of Amino Acid Properties on Chymotrypsin Substrate Specificity

| Amino Acid Property | Effect on Enzyme Recognition and Catalysis | Reference |

| Hydrophobicity | Generally enhances binding to the S1 pocket of chymotrypsin, leading to increased reaction velocity. | mdpi.comresearchgate.net |

| Aromaticity | Provides favorable π-stacking interactions within the active site, contributing to substrate specificity. | mdpi.com |

| Structural Expanse | The size and shape of the amino acid side chain must complement the enzyme's binding pocket for optimal catalysis. | mdpi.comresearchgate.net |

| Conformational Flexibility | Excessive flexibility of a side chain can negatively impact the enzyme-substrate interaction and reduce reaction velocity. | mdpi.com |

Effects of Terminal Modifications (Z-group, OMe) on this compound Substrate Efficacy

The N-terminal Z-group (benzyloxycarbonyl) is a common protecting group used in peptide synthesis. thermofisher.combiosynth.com Its primary function during synthesis is to prevent unwanted reactions at the N-terminus. In the final peptide substrate, the Z-group serves to block the N-terminal amino group, neutralizing its positive charge. nih.gov This modification can make the peptide more hydrophobic and can influence its binding to the enzyme's active site. For some proteases, N-terminal blocking groups are essential for substrate recognition, as they can mimic the preceding amino acid residue of a longer peptide chain and establish important interactions within the enzyme's binding pockets. N-terminal acetylation, another common modification, is known to be crucial for a variety of protein interactions and functions. nih.gov

Table 2: Functions of Terminal Modifications in Peptide Substrates

| Modification | Location | Primary Functions | Potential Effects on Substrate Efficacy | Reference |

| Z-group (Benzyloxycarbonyl) | N-terminus | Protecting group in synthesis, neutralizes positive charge. | Increases hydrophobicity, can influence binding to enzyme active site. | thermofisher.combiosynth.comnih.gov |

| OMe (Methyl Ester) | C-terminus | Neutralizes negative charge, increases stability. | Prevents degradation by carboxypeptidases, can improve biological activity and binding affinity. | qyaobio.comjpt.com |

Studies on the Role of the 4-Nitrophenyl Group in Enzyme Binding and Hydrolysis

The incorporation of a 4-nitrophenyl group , in this case as 4-nitrophenylalanine, into a peptide substrate is a widely used strategy in enzyme kinetics. The nitro group is strongly electron-withdrawing, which can influence the electronic properties of the adjacent peptide bond. More significantly, peptides and esters containing a 4-nitrophenyl group often serve as chromogenic substrates for proteases. nih.govnih.gov

Upon enzymatic hydrolysis of a substrate like this compound, if the cleavage occurs at the C-terminus of the 4-nitrophenylalanine, it would release a fragment with a C-terminal 4-nitrophenylalanine. However, it is more common for the 4-nitrophenyl group to be part of a leaving group, such as in p-nitroanilide or p-nitrophenyl ester substrates. For example, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a well-known chromogenic substrate for chymotrypsin. sigmaaldrich.com The enzymatic cleavage of the amide bond releases p-nitroaniline, a yellow-colored compound that can be readily quantified by spectrophotometry. This allows for a continuous and convenient assay of enzyme activity.

The 4-nitrophenylalanine residue itself can also serve as a spectroscopic probe. It has been used as a fluorescence quencher and a vibrational reporter to study local protein environments. researchgate.net The synthesis of L-4-nitrophenylalanine has been optimized for its use as an important intermediate in medicinal chemistry. researchgate.net

In the context of enzyme binding, the 4-nitrophenyl group can participate in specific interactions within the enzyme's active site. Its planar aromatic ring can engage in hydrophobic and stacking interactions, while the nitro group can potentially form hydrogen bonds or other electrostatic interactions. The presence of this modified amino acid can therefore significantly affect the substrate's affinity (Km) and the catalytic rate (kcat) of the enzyme. Studies with substrates containing substituents on the phenyl ring of phenylalanine have shown that these modifications can alter the catalytic activity of enzymes like phenylalanine dehydrogenase. mdpi.com

Advanced Research Perspectives and Future Directions for Z His 4 Nitro Phe Phe Ome Research

Design and Synthesis of Z-His-4-nitro-Phe-Phe-OMe Analogues as Specific Enzymatic Probes

The design and synthesis of analogues based on the this compound scaffold offer a promising avenue for developing highly specific enzymatic probes. The inherent properties of this tripeptide can be systematically modified to tailor its selectivity and sensitivity for particular proteases.

Two primary approaches guide the design of such probes: modeling based on the natural substrate of a target enzyme and structure-activity relationship studies derived from screening peptide libraries. karger.comkarger.com By mimicking the amino acid sequence that a specific protease naturally recognizes and cleaves, novel substrates can be constructed. karger.com The 4-nitrophenylalanine (Phe(p-NO2)) residue in the P1 position is a key feature, as modifications to the phenyl ring can influence substrate activity. researchgate.neteurekaselect.com For instance, research on other peptide substrates has shown that introducing different substituents on the phenyl ring of a P1 phenylalanine can significantly alter kinetic parameters like kcat and KM. researchgate.net

Future research could involve the synthesis of a combinatorial library of this compound analogues. These libraries could explore variations at the P2 (Phe) and P3 (His) positions, while retaining the Z-protecting group and the 4-nitro-Phe-OMe reporter moiety. High-throughput screening of such libraries against a panel of proteases would enable the rapid identification of highly selective substrates. pnas.orgnih.govpnas.org For example, the CLiPS (Cellular Libraries of Peptide Substrates) method, which uses FACS to screen substrates displayed on the surface of E. coli, could be adapted for this purpose. nih.govpnas.org

Furthermore, the chromogenic 4-nitroanilide group could be replaced with more sensitive reporter groups, such as fluorophores, to create fluorogenic substrates. nih.govsigmaaldrich.com Intramolecularly quenched fluorescent peptides, which utilize fluorescence resonance energy transfer (FRET), offer enhanced sensitivity. bachem.compharmaleads.com An analogue of this compound could be synthesized with a fluorophore on one side of the scissile bond and a quencher on the other. Cleavage by a target protease would separate the pair, leading to a detectable increase in fluorescence. sigmaaldrich.com

A hypothetical table of such synthesized analogues and their target proteases is presented below, illustrating a potential research outcome.

| Analogue ID | Sequence | Reporter Group | Target Protease (Hypothetical) |

| ZHPFP-01 | Z-His-Phe-Phe(p-NO2)-OMe | p-Nitroanilide | Chymotrypsin-like proteases |

| ZHAVP-02 | Z-His-Ala-Val-Phe(p-NO2)-OMe | p-Nitroanilide | Elastase-like proteases |

| ZHPFP-F01 | Abz-His-Phe-Phe(p-NO2)-EDDnp | FRET (Abz/EDDnp) | Specific metalloprotease |

| ZHLKP-F02 | Mca-His-Leu-Lys-Pro-Dnp | FRET (Mca/Dnp) | Novel cysteine protease |

This table is illustrative and presents hypothetical data for future research.

Integration of Computational Chemistry in this compound Research

Computational chemistry provides powerful tools to investigate enzyme-substrate interactions at an atomic level, offering insights that are often inaccessible through experimental methods alone.

Molecular docking and molecular dynamics (MD) simulations are invaluable for understanding how this compound binds to the active site of a protease. researchgate.netjuniperpublishers.com Docking studies can predict the preferred binding orientation of the substrate within the enzyme's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net For example, a computational study on tripeptides as dual inhibitors of AChE and BACE-1 used molecular docking to identify favorable interactions with catalytic residues. researchgate.net

Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. rsc.orgrsc.orgresearchgate.net These simulations can reveal conformational changes in both the enzyme and the substrate upon binding, providing a more realistic picture of the interaction. rsc.orgrsc.org Studies on other protease-substrate systems have shown that substrate binding can induce a more stable and compact conformation in the enzyme. rsc.orgrsc.org MD simulations can also be used to calculate the binding free energy, offering a quantitative measure of binding affinity. jst.go.jp

For this compound, MD simulations could elucidate the role of the 4-nitro group in binding and catalysis. The stability of the complex and the network of interactions could be compared with non-nitrated analogues to understand the impact of this modification.

A prospective data table summarizing results from such a simulation is shown below.

| Parameter | Apo-Enzyme (Hypothetical) | Enzyme-Substrate Complex (Hypothetical) |

| RMSD of Backbone Atoms | 2.5 Å | 1.8 Å |

| RMSF of Catalytic Triad | 1.2 Å | 0.8 Å |

| Average Intermolecular H-Bonds | N/A | 4-6 |

| Binding Free Energy (MM-GBSA) | N/A | -45 kcal/mol |

This table is illustrative and presents hypothetical data for future research.

To study the chemical reaction of peptide bond cleavage, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. nih.govbioexcel.euacs.org These methods treat the region of the active site where bond breaking and forming occurs with high-level quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.gov

QM/MM simulations can be used to map the entire reaction pathway for the hydrolysis of this compound by a target protease. This would involve identifying the transition state structures and calculating the activation energy barriers for each step of the catalytic mechanism. nih.govbiorxiv.org Such studies have been successfully applied to various protease classes, including serine, cysteine, and metalloproteases, providing detailed mechanistic insights. nih.govacs.org For instance, QM/MM studies on legumain, a cysteine protease, revealed that the catalytic cysteine must be protonated for the nucleophilic attack to occur. acs.org

Applying QM/MM to the this compound-protease system could clarify the role of the 4-nitro group in modulating the electronic properties of the scissile bond, potentially influencing the height of the activation barrier and thus the rate of catalysis.

Development of this compound and its Derivatives as Tools for Protease Engineering and Specificity Redirection

Protease engineering aims to alter the natural specificity and activity of proteases for various biotechnological and therapeutic applications. nih.gov Peptide substrates like this compound are crucial tools in this process, serving as the basis for high-throughput screening assays to identify improved protease variants from large libraries. nih.gov

Directed evolution is a powerful technique for protease engineering, and it relies on the ability to screen millions of variants for a desired activity. nih.gov By using a specifically designed analogue of this compound as the substrate in a screening assay, it would be possible to evolve a protease to cleave a novel, non-natural peptide sequence. For example, if the goal is to create a protease that specifically recognizes and cleaves a peptide containing 4-nitrophenylalanine, this compound could be the screening substrate.

Furthermore, computational design methods can be used to predict mutations in a protease that would enhance its affinity for a substrate like this compound. nih.gov These predictions can then be experimentally validated, accelerating the engineering process.

A hypothetical example of data from a protease engineering experiment is provided below.

| Protease Variant | Target Substrate | kcat/KM (M⁻¹s⁻¹) (Hypothetical) | Fold Improvement |

| Wild-Type | Z-His-Phe-Phe-OMe | 1.2 x 10³ | 1x |

| Variant 1 (S1 pocket mutation) | Z-His-Phe-Phe(p-NO2)-OMe | 5.8 x 10⁴ | 48x |

| Variant 2 (S2 pocket mutation) | Z-His-Ala-Phe(p-NO2)-OMe | 9.1 x 10⁴ | 76x |

| Variant 3 (S1/S2 mutations) | Z-His-Ala-Phe(p-NO2)-OMe | 2.5 x 10⁵ | 208x |

This table is illustrative and presents hypothetical data for future research.

Emerging Applications of this compound in Peptide and Protein Biochemistry Beyond Proteases

While the primary application of this compound is in protease research, its unique chemical features suggest potential uses in other areas of peptide and protein biochemistry. The presence of a histidine residue, known for its metal-binding capabilities, and the two phenylalanine residues, capable of π-π stacking interactions, make this peptide an interesting building block for novel biomaterials and chemical tools.

For example, peptides containing histidine and phenylalanine have been explored for their self-assembly into nanostructures. The specific sequence of this compound could be investigated for its ability to form well-defined nanoscale architectures, with potential applications in drug delivery or biocatalysis.

The 4-nitrophenylalanine residue can also serve as a useful spectroscopic probe. Phenylalanine ammonia-lyase, for instance, has been shown to process L-4-nitrophenylalanine, allowing for a continuous spectrophotometric assay of its activity. pnas.org This suggests that this compound could be used to study other enzymes that recognize phenylalanine or modified aromatic amino acids.

Furthermore, the tripeptide itself could be explored as a potential inhibitor of enzymes other than proteases, or as a modulator of protein-protein interactions. Computational screening and in vitro assays could reveal unexpected biological activities for this compound and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Z-His-4-nitro-Phe-Phe-Ome with high purity and yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed for protected peptide sequences like this compound. Key steps include:

- Use of Fmoc/t-Bu protection strategies for histidine (His) and phenylalanine (Phe) residues .

- Nitration of the Phe residue using mixed acid (HNO₃/H₂SO₄) under controlled conditions to avoid side reactions.

- Final cleavage and deprotection with trifluoroacetic acid (TFA) followed by purification via reverse-phase HPLC.

- Validation : Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR spectroscopy. Reference protocols from peptide chemistry repositories (e.g., Chemotion) for standardized workflows .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to stressors (pH, temperature, light).

- Monitor degradation using HPLC-UV and mass spectrometry. For example:

- Thermal stability : Incubate at 40°C for 24–72 hours and compare chromatographic profiles.

- pH sensitivity : Test in buffers ranging from pH 2–9 to identify labile functional groups (e.g., nitro group hydrolysis) .

- Quantify degradation products using area-under-curve (AUC) analysis.

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound across studies be systematically analyzed?

- Methodological Answer :

- Perform a systematic review (SR) of literature using PRISMA guidelines to identify variables affecting results (e.g., assay type, cell lines, concentration ranges) .

- Apply meta-analysis to quantify heterogeneity:

- Use I² statistics to assess inconsistency across studies.

- Stratify data by experimental design (e.g., in vitro vs. in vivo models).

- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer :

-

Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on the nitro-Phe moiety’s electrostatic interactions .

AI助科研之如何使用在问辅助实验(六)01:26

-

Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water model) for ≥100 ns to assess stability.

-

QM/MM hybrid methods : Evaluate electronic effects of the nitro group on binding energy using Gaussian or ORCA .

Q. How can researchers address challenges in reproducing spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer :

- Standardize sample preparation (e.g., deuterated solvents, concentration) and instrument calibration (e.g., referencing to TMS for NMR).

- Publish raw spectral data in FAIR-aligned repositories (e.g., RADAR4Chem) to enable cross-validation .

- Document solvent effects and temperature parameters, as nitro groups exhibit sensitivity to environmental shifts .

Data Management and Reporting

Q. What are best practices for curating and sharing experimental data on this compound to ensure reproducibility?

- Methodological Answer :

- Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit datasets in discipline-specific repositories (e.g., Chemotion for synthetic data, nmrXiv for spectral data) .

- Use persistent identifiers (DOIs) and structured metadata (e.g., MOPAC-compliant files for computational studies) .

- Include detailed experimental protocols in supplementary materials, referencing NIH guidelines for rigor and transparency .

Q. How should researchers design multi-omics studies to investigate the biological pathways impacted by this compound?

- Methodological Answer :

- Integrate transcriptomic, proteomic, and metabolomic data using platforms like KNIME or Galaxy.

- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify networks perturbed by the compound.

- Validate hypotheses using CRISPR/Cas9 knockouts or siRNA silencing of candidate genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.